REACTION_SMILES
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[C:16](=[O:17])([O-:18])[O-:19].[CH2:12]([CH:13]=[CH2:14])[Br:15].[CH3:22][C:23](=[O:24])[CH3:25].[F:1][c:2]1[c:3]([OH:11])[cH:4][cH:5][c:6]([N+:8](=[O:9])[O-:10])[cH:7]1.[K+:20].[K+:21].[OH2:26]>>[F:1][c:2]1[c:3]([O:11][CH2:14][CH:13]=[CH2:12])[cH:4][cH:5][c:6]([N+:8](=[O:9])[O-:10])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(O)c(F)c1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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C=CCOc1ccc([N+](=O)[O-])cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |